molecular formula C16H15N3O2 B11068471 Methyl 4-(2-amino-3-cyano-5,6-dimethyl-4-pyridyl)benzoate

Methyl 4-(2-amino-3-cyano-5,6-dimethyl-4-pyridyl)benzoate

Cat. No.: B11068471
M. Wt: 281.31 g/mol
InChI Key: AAMOWAPVOCQTFU-UHFFFAOYSA-N
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Description

Methyl 4-(2-amino-3-cyano-5,6-dimethyl-4-pyridyl)benzoate is a complex organic compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their diverse biological activities and are widely used in the synthesis of various heterocyclic compounds. The presence of both cyano and ester functional groups in the molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-amino-3-cyano-5,6-dimethyl-4-pyridyl)benzoate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of cyanoacetamide derivatives like this compound often employs solvent-free reactions to minimize waste and improve efficiency. The use of catalysts such as Zn(NO3)2 and C2H5ONa in anhydrous ethanol has also been reported for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-amino-3-cyano-5,6-dimethyl-4-pyridyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .

Scientific Research Applications

Methyl 4-(2-amino-3-cyano-5,6-dimethyl-4-pyridyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-amino-3-cyano-5,6-dimethyl-4-pyridyl)benzoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives such as:

Uniqueness

Methyl 4-(2-amino-3-cyano-5,6-dimethyl-4-pyridyl)benzoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both cyano and ester functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

methyl 4-(2-amino-3-cyano-5,6-dimethylpyridin-4-yl)benzoate

InChI

InChI=1S/C16H15N3O2/c1-9-10(2)19-15(18)13(8-17)14(9)11-4-6-12(7-5-11)16(20)21-3/h4-7H,1-3H3,(H2,18,19)

InChI Key

AAMOWAPVOCQTFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=C1C2=CC=C(C=C2)C(=O)OC)C#N)N)C

Origin of Product

United States

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